molecular formula C16H23NO5S B3117708 tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate CAS No. 226401-76-9

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate

Cat. No.: B3117708
CAS No.: 226401-76-9
M. Wt: 341.4 g/mol
InChI Key: HCKFPQXJBFXBNH-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and a sulfonyl group attached to a hydroxyphenyl moiety. This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-hydroxybenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyphenyl moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

    tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Another piperidine derivative with similar applications.

    tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized in targeted protein degradation research.

Uniqueness

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a hydroxyphenyl moiety allows for diverse interactions with biological targets, making it a valuable intermediate in pharmaceutical research and development.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)sulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(19)17-10-8-14(9-11-17)23(20,21)13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFPQXJBFXBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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